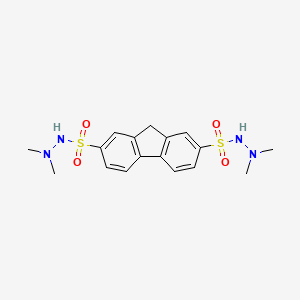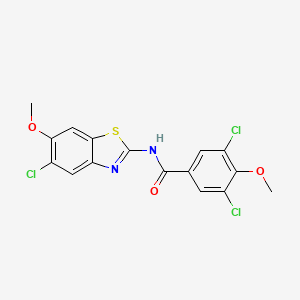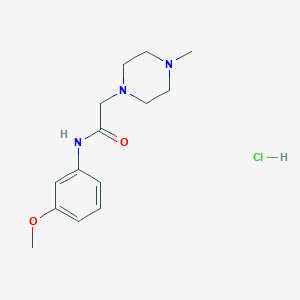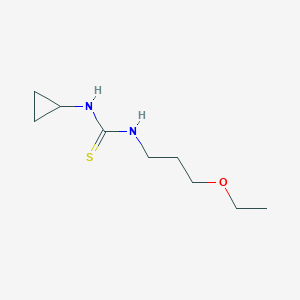
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide
Übersicht
Beschreibung
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It is a fluorescent dye that has been used in various applications, including bioimaging and sensing.
Wirkmechanismus
The mechanism of action of N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide involves the formation of a complex with the analyte of interest. The complex formation results in a change in the fluorescence properties of the dye, which can be detected using fluorescence spectroscopy. The mechanism of action has been studied extensively in the literature, and several studies have proposed different models to explain the complex formation and fluorescence quenching.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It has been used in various cell lines and animal models without any significant toxicity or adverse effects. However, it is important to note that the concentration and duration of exposure can affect the toxicity of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can be used for the detection of various analytes. It is also relatively easy to synthesize and modify, which makes it a versatile tool for scientific research. However, it is important to note that the fluorescence properties of the dye can be affected by various factors, such as pH, temperature, and solvent polarity. Therefore, careful optimization of experimental conditions is necessary to obtain accurate and reliable results.
Zukünftige Richtungen
Several future directions for the use of N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide have been proposed in the literature. Some of these include the development of new fluorescent probes based on the structure of the dye, the optimization of experimental conditions for the detection of specific analytes, and the application of the dye in vivo for imaging and sensing. Additionally, the use of this compound in combination with other fluorescent dyes or imaging modalities, such as magnetic resonance imaging, has been proposed as a potential strategy for improving the sensitivity and specificity of detection.
Wissenschaftliche Forschungsanwendungen
N'~2~,N'~2~,N'~7~,N'~7~-tetramethyl-9H-fluorene-2,7-disulfonohydrazide has been used in various scientific research applications. It is a fluorescent dye that has been used for bioimaging and sensing. It has been used to detect metal ions, such as copper and zinc, in biological systems. It has also been used to detect nitric oxide in cells. In addition, it has been used for the detection of reactive oxygen species and pH changes in cells.
Eigenschaften
IUPAC Name |
2-N',2-N',7-N',7-N'-tetramethyl-9H-fluorene-2,7-disulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S2/c1-20(2)18-26(22,23)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)27(24,25)19-21(3)4/h5-8,10-11,18-19H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVZFDFNJILVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{7-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl}acetamide](/img/structure/B4134030.png)

![3-bromo-4-ethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4134046.png)
![N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4134050.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4134056.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134060.png)
![4-(3-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4134067.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4134081.png)

![4-ethyl-3-[(4-fluorobenzyl)thio]-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4134086.png)

![N-(2-methoxy-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4134101.png)
![1-[3-(allyloxy)phenyl]-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134127.png)

